molecular formula C12H11BrS B1391024 2-[4-(Bromomethyl)benzyl]thiophene CAS No. 1007847-74-6

2-[4-(Bromomethyl)benzyl]thiophene

Cat. No. B1391024
CAS RN: 1007847-74-6
M. Wt: 267.19 g/mol
InChI Key: HYXPFBKVWGXSAZ-UHFFFAOYSA-N
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Description

“2-[4-(Bromomethyl)benzyl]thiophene” is a chemical compound with the molecular formula C12H11BrS . It has a molecular weight of 267.18474 . The IUPAC name for this compound is 2-[[4-(bromomethyl)phenyl]methyl]thiophene .


Molecular Structure Analysis

The molecular structure of “2-[4-(Bromomethyl)benzyl]thiophene” consists of a thiophene ring attached to a benzyl group with a bromomethyl substituent . The presence of the bromine atom suggests that this compound could be reactive, as bromine is often used in organic chemistry for its ability to participate in various types of reactions.

Scientific Research Applications

Medicinal Chemistry

Thiophene derivatives are known for their potential as biologically active compounds. They are often explored by medicinal chemists to develop advanced compounds with diverse biological effects. “2-[4-(Bromomethyl)benzyl]thiophene” could serve as a precursor in synthesizing various pharmacologically active molecules due to its reactive bromomethyl group which can facilitate further functionalization .

Organic Synthesis

The compound’s structure suggests it could be used in regioselective functionalizations, which are crucial in the synthesis of a wide range of organic compounds. For example, it might be involved in Suzuki-Miyaura reactions, a method frequently used to create carbon-carbon bonds .

properties

IUPAC Name

2-[[4-(bromomethyl)phenyl]methyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrS/c13-9-11-5-3-10(4-6-11)8-12-2-1-7-14-12/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXPFBKVWGXSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670700
Record name 2-{[4-(Bromomethyl)phenyl]methyl}thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Bromomethyl)benzyl]thiophene

CAS RN

1007847-74-6
Record name 2-{[4-(Bromomethyl)phenyl]methyl}thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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